Beyond tapeworms, ongoing research is investigating the effectiveness of Niclosamide against a wider range of parasites. Studies suggest it may hold promise in treating infections caused by schistosomes (blood flukes) [], leishmaniasis, and Giardia []. These studies highlight the potential of Niclosamide as a broad-spectrum antiparasitic agent.
Recent research has revealed a fascinating potential application of Niclosamide - its use in cancer therapy. Studies have shown that Niclosamide can inhibit the growth and proliferation of various cancer cell lines []. The mechanism of action appears to involve disrupting cellular processes essential for tumor development. Further research is needed to explore the efficacy and safety of Niclosamide in cancer treatment.
Niclosamide is a synthetic compound belonging to the salicylanilide class, primarily recognized for its antihelminthic properties. Its chemical formula is , and it appears as a colorless to pale yellow solid with a melting point between 224 °C and 229 °C. This compound exhibits low solubility in water (5–8 mg/L at 20 °C) but demonstrates increased solubility in alkaline conditions, particularly when formulated as a salt with ethanolamine or piperazine, which enhances its bioavailability .
Niclosamide's exact mechanism of action against tapeworms is still under investigation []. However, the prevailing theory suggests it disrupts the parasite's energy production by uncoupling oxidative phosphorylation in the mitochondria [, ]. This essentially starves the tapeworm, leading to its death and eventual elimination from the body [].
Niclosamide is generally considered safe when used as directed by a healthcare professional []. However, potential side effects like abdominal pain, nausea, vomiting, and diarrhea can occur []. Due to the presence of nitro groups, there are concerns about potential carcinogenicity, although research on this aspect is ongoing []. Niclosamide is not flammable but should be stored away from heat and light to maintain its stability [].
The synthesis of Niclosamide involves several key reactions:
Niclosamide exhibits a range of biological activities beyond its initial use as an antihelminthic agent:
The synthesis methods for Niclosamide are characterized by their straightforwardness:
Niclosamide has several applications:
Niclosamide interacts with various biological pathways and systems:
Several compounds share structural features or biological activities with Niclosamide, each presenting unique characteristics:
Compound Name | Similarity to Niclosamide | Unique Features |
---|---|---|
Salicylic Acid | Structural precursor | Anti-inflammatory properties |
Oxyclozanide | Antihelminthic activity | Used for veterinary purposes |
Rafoxanide | Antiparasitic properties | Primarily used in livestock |
Diflunisal | Anti-inflammatory and analgesic effects | Used for pain relief |
Aminosalicylic Acid | Antitubercular agent | Targets tuberculosis bacteria |
Niclosamide's unique combination of antihelminthic action and potential anticancer properties distinguishes it from these similar compounds, making it a versatile candidate for further research and application.
The thermodynamic characterization of niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) reveals critical physicochemical parameters that directly influence its pharmaceutical performance and stability profile.
Niclosamide exhibits a well-defined melting point with reported values ranging from 225-232°C across various studies. Differential scanning calorimetry (DSC) analysis demonstrates that the anhydrous form shows a characteristic sharp melting endotherm at 228.29°C [1], while enhanced solubility formulations report a melting peak at 231.99°C [2]. The National Institute of Standards and Technology (NIST) database provides fusion temperatures of 505.4 K (232.3°C) and 502.2 K (229.0°C) from different research groups [3]. These variations reflect the impact of crystal polymorphism and analytical conditions on thermal behavior.
The enthalpy of fusion represents a fundamental thermodynamic parameter for niclosamide, with experimentally determined values of 40.7 kJ/mol and 35.98 kJ/mol reported in the literature [3]. The differential scanning calorimetry method employed by van Tonder et al. yielded the lower value of 35.98 kJ/mol at 502.2 K, while Yang and de Villiers reported 40.7 kJ/mol at 505.4 K [3]. These variations may be attributed to different crystal forms and experimental methodologies employed in the respective studies.
Thermogravimetric analysis combined with differential scanning calorimetry has revealed significant sublimation properties for niclosamide. The enthalpy of sublimation was determined to be 166.7 ± 4.5 kJ/mol using combined thermogravimetric and differential scanning calorimetry methods, while the transpiration method yielded 160.3 ± 1.9 kJ/mol [4]. The 4% difference between these values indicates good agreement between independent experimental approaches, with the higher value from the combined method potentially reflecting additional phase transitions during the measurement process.
The aqueous solubility of niclosamide represents a critical limitation for pharmaceutical applications. Water solubility values range from 1.6 mg/L at 20°C [5] to 6.5 mg/L under standard conditions [6]. The extremely low water solubility of 3.27 × 10⁻⁷ mole fraction at 323.15 K (50°C) demonstrates the hydrophobic nature of this compound [1]. These values classify niclosamide as practically insoluble in water according to pharmacopeial standards.
Comprehensive solubility studies in organic solvents reveal significant variations in dissolution behavior. The mole fraction solubility at 323.15 K increases substantially in organic solvents: polyethylene glycol 400 (1.103 × 10⁻³), polyethylene glycol 200 (5.272 × 10⁻⁴), 1-butanol (3.047 × 10⁻⁴), 2-propanol (2.42 × 10⁻⁴), ethanol (1.66 × 10⁻⁴), dimethyl sulfoxide (1.52 × 10⁻⁴), and methanol (7.78 × 10⁻⁵) [1]. The highest solubility in polyethylene glycol 400 can be attributed to hydrogen bonding interactions between the phenolic hydroxyl group of niclosamide and the ether oxygen atoms of the polyethylene glycol chain.
The dissolution thermodynamics indicate that niclosamide dissolution is an entropy-driven process in most solvents examined [1]. The Gibbs free energy of dissolution is positive for water, dimethyl sulfoxide, methanol, and ethanol, indicating nonspontaneous dissolution requiring external energy input. Conversely, negative Gibbs free energy values for 2-propanol, 1-butanol, polyethylene glycol 200, and polyethylene glycol 400 suggest spontaneous and favorable dissolution processes [1].
Solvent | Mole Fraction Solubility (323.15 K) | Gibbs Free Energy (J/mol) |
---|---|---|
Water | 3.27 × 10⁻⁷ | +799.4 |
Methanol | 7.78 × 10⁻⁵ | +6121.0 |
Ethanol | 1.66 × 10⁻⁴ | +1453.7 |
2-Propanol | 2.42 × 10⁻⁴ | -307.3 |
1-Butanol | 3.047 × 10⁻⁴ | -2008.7 |
Dimethyl sulfoxide | 1.52 × 10⁻⁴ | +910.9 |
Polyethylene glycol 200 | 5.272 × 10⁻⁴ | -706.0 |
Polyethylene glycol 400 | 1.103 × 10⁻³ | -2095.3 |
The logarithmic partition coefficient (LogP) of niclosamide varies significantly depending on the computational method and experimental conditions employed. The ALOGPS prediction algorithm yields a LogP value of 4.49, while the Chemaxon computational system reports 3.91 [5]. These values indicate high lipophilicity, consistent with the extremely low water solubility observed experimentally.
Experimental determination of LogP shows substantial pH dependence, with a reported value of 1.0 at pH 9.6 [7]. This dramatic reduction in lipophilicity at alkaline pH reflects the ionization of the phenolic hydroxyl group, which increases the hydrophilic character of the molecule. The pKa value of niclosamide is approximately 6-7, indicating that the phenolic group undergoes significant ionization at physiological and alkaline pH values [8].
The partition coefficient exhibits temperature dependence, with studies demonstrating increased lipophilicity at higher temperatures due to enhanced molecular motion and reduced hydrogen bonding with water molecules. The estimated LogP range of 4.0-5.0 for the neutral form reflects the substantial hydrophobic character contributed by the chlorinated aromatic rings and limited hydrogen bonding potential[Multiple sources].
The environmental and pharmaceutical stability of niclosamide is significantly influenced by photolytic and hydrolytic degradation processes, which occur through distinct molecular mechanisms and produce characteristic degradation products.
Niclosamide demonstrates significant photosensitivity when exposed to both natural sunlight and artificial ultraviolet radiation. The photodegradation kinetics exhibit strong pH dependence, with photolysis rates being 4.3 times faster at pH 5 compared to pH 9, and 1.5 times faster at pH 5 compared to pH 7 [9] [10]. This pH-dependent photolysis suggests that the ionization state of the phenolic hydroxyl group significantly influences the photochemical reactivity of the molecule.
Under artificial sunlight conditions at 25.0 ± 1.0°C, niclosamide undergoes extensive photolytic degradation through aromatic ring cleavage mechanisms. After 360 hours of continuous irradiation at pH 9, high-performance liquid chromatography analysis revealed that carbon dioxide constitutes approximately 40% of the degradation products from both chlorosalicylic acid and chloronitroaniline-labeled niclosamide [9] [10]. The complete mineralization pattern indicates that both aromatic rings undergo photolytic cleavage, with formation of two- and four-carbon aliphatic acids as intermediate products.
The primary photodegradation products identified include oxalic acid, maleic acid, glyoxylic acid, and glyoxal, representing complete or partial mineralization of the aromatic ring systems [9] [10]. In chloronitroaniline-labeled solutions, 2-chloro-4-nitroaniline appeared as a transient intermediate after 48 hours of irradiation but was subsequently degraded and not detected in longer exposure periods [9] [10]. This temporal pattern suggests that initial photolysis involves amide bond cleavage, followed by further degradation of the resulting aromatic fragments.
The photodegradation half-lives under simulated sunlight conditions range from 8.88 ± 0.52 days at pH 6 to 382 ± 83 days at pH 9, assuming continuous irradiation over a 55 cm water depth [11]. These extended half-lives under neutral to alkaline conditions suggest that niclosamide will undergo minimal direct photodegradation during typical environmental exposure periods in natural water systems.
Mechanistic studies employing riboflavin as a photosensitizer demonstrate that niclosamide interacts with photogenerated reactive oxygen species, including singlet molecular oxygen (O₂(¹Δg)) and superoxide radical anion (O₂- ⁻) [12]. The rate constants for niclosamide interaction with singlet molecular oxygen are relatively low, on the order of 10⁶ M⁻¹s⁻¹, although the overall interaction represents a reactive quenching process rather than physical quenching [12]. The superoxide radical anion-mediated process appears to be the primary pathway for photosensitized oxidation of niclosamide.
Hydrolytic degradation of niclosamide occurs primarily through alkaline hydrolysis of the amide bond, producing two distinct degradation products: 5-chlorosalicylic acid and 2-chloro-4-nitroaniline. The hydrolysis reaction follows pseudo-first-order kinetics under established experimental conditions, with a degradation rate constant of 0.0829 h⁻¹ and a half-life of 8.35 hours at elevated temperature and alkaline conditions [13].
The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon of the amide bond, leading to tetrahedral intermediate formation followed by elimination of the aniline component [14] [15]. This pathway is analogous to the metabolic hydrolytic cleavage observed in biological systems, where niclosamide undergoes enzymatic hydrolysis to produce the same degradation products.
Spectrophotometric analysis of the hydrolytic degradation process reveals characteristic absorption changes, with disappearance of the niclosamide peak at 351 nm and appearance of a yellow-colored degradation product with maximum absorption at 409 nm [14]. The formation of 5-chlorosalicylic acid, which exhibits fluorescent properties, provides a convenient analytical marker for monitoring hydrolytic degradation progress.
The activation energy for hydrolytic degradation has been calculated to be 3.41 kcal/mol using the Arrhenius equation, indicating relatively low energy barriers for the hydrolysis reaction [13]. This low activation energy explains the rapid degradation observed under alkaline conditions and elevated temperatures, making alkaline hydrolysis a significant degradation pathway for niclosamide in pharmaceutical formulations.
Temperature dependence studies demonstrate that hydrolysis rates increase substantially with temperature elevation. The degradation follows first-order kinetics with half-lives ranging from 23-27 hours at 30-50°C in polyvinylpyrrolidone suspension vehicles [16]. The relatively short half-lives at elevated temperatures emphasize the importance of temperature control in niclosamide storage and formulation stability.
Degradation Pathway | Primary Products | Half-life | Optimal Conditions |
---|---|---|---|
Photolysis (pH 6) | CO₂, oxalic acid, maleic acid | 8.88 ± 0.52 days | Continuous UV irradiation |
Photolysis (pH 9) | CO₂, aliphatic acids | 382 ± 83 days | Continuous UV irradiation |
Alkaline hydrolysis | 5-Chlorosalicylic acid, 2-chloro-4-nitroaniline | 8.35 hours | Elevated temperature, pH >10 |
Enzymatic hydrolysis | 5-Chlorosalicylic acid, 2-chloro-4-nitroaniline | Variable | Biological systems |
The pH-dependent stability profile of niclosamide represents a critical factor in formulation development, storage optimization, and shelf-life predictions. Comprehensive stability studies reveal distinct pH ranges with dramatically different degradation kinetics and mechanisms.
Niclosamide demonstrates optimal stability within the pH range of 1-4, where hydrolytic degradation is minimal and the compound maintains structural integrity for extended periods exceeding 16 days [17] [8]. Within this acidic range, the phenolic hydroxyl group remains predominantly protonated, reducing nucleophilic reactivity and minimizing base-catalyzed hydrolysis of the amide bond.
The onset of significant degradation occurs at pH 4-5, marking the transition from stable to unstable regions [17] [14]. This pH threshold corresponds to the beginning of measurable hydrolytic processes, with degradation rates increasing exponentially as pH rises above 5. The pH-rate profile demonstrates first-order dependence on hydroxide ion concentration, confirming that alkaline hydrolysis represents the primary degradation mechanism under these conditions [14].
Experimental studies demonstrate that niclosamide solutions maintained at neutral pH (7) and pH 9 remain stable for at least 16 days under controlled storage conditions [8]. However, accelerated stability testing at pH 11-12 reveals extremely rapid degradation, with half-lives measured in minutes to hours [17] [14]. The degradation at pH 11 results in formation of a characteristic yellow solution with maximum absorption at 409 nm, indicating complete conversion to degradation products.
The pH-dependent solubility behavior significantly impacts stability assessments. Supernatant concentrations increase from 2.53 μM at pH 3.66 to 703 μM at pH 9.63, representing a nearly 300-fold increase in apparent solubility [8] [18]. This dramatic solubility enhancement at alkaline pH reflects ionization of the phenolic hydroxyl group, which increases the hydrophilic character of the molecule while simultaneously increasing susceptibility to hydrolytic degradation.
The crystalline form of niclosamide significantly influences pH-dependent stability behavior. Studies comparing different supplier materials reveal that polymorphic differences result in distinct dissolution and stability profiles [8] [18]. The "AKSci-polymorph" demonstrates higher initial solubility but potentially greater susceptibility to transformation, while the "Sigma-polymorph" equilibrates to lower final concentrations, suggesting conversion to more thermodynamically stable crystal forms.
Differential scanning calorimetry analysis reveals that niclosamide can exist in multiple hydrated forms, with the monohydrate forms showing different thermal stabilities [19] [20]. The monohydrate HB demonstrates greater thermal stability compared to monohydrate HA, with dehydration temperatures of 75-100°C versus 45-65°C, respectively [20]. These polymorphic differences directly impact long-term stability predictions and storage recommendations.
The transformation between anhydrous and hydrated forms occurs through moisture absorption at elevated relative humidity [20]. At 30-40°C and increased relative humidity, the anhydrous form absorbs moisture to form monohydrate HA through a random nucleation process [20]. This transformation represents a critical stability consideration for pharmaceutical formulations, as it can affect dissolution rates, bioavailability, and physical stability.
Mathematical modeling of niclosamide degradation kinetics enables prediction of shelf-life under various storage conditions. The Arrhenius equation successfully describes the temperature dependence of degradation rates, with activation energies ranging from 3.41 kcal/mol for alkaline hydrolysis to higher values for other degradation pathways [13].
For pharmaceutical applications, storage at reduced temperatures significantly extends shelf-life. Laboratory studies recommend storage at -20°C for long-term stability, where niclosamide maintains integrity for at least two years [21]. At refrigerated temperatures (2-8°C), stability extends to approximately 12-24 months depending on the specific formulation and packaging conditions [22].
The modified Apelblat equation provides accurate modeling of temperature-dependent solubility changes, which directly correlate with stability considerations [1]. The equation parameters enable prediction of solubility behavior across temperature ranges, facilitating optimization of storage conditions to minimize degradation while maintaining acceptable dissolution characteristics.
Commercial formulations typically specify shelf-lives of 12-24 months when stored in dry conditions at room temperature [22]. However, these specifications often include substantial safety margins, and actual chemical stability may extend beyond labeled expiration dates when proper storage conditions are maintained.
Storage Condition | Temperature | Predicted Shelf-Life | Primary Degradation |
---|---|---|---|
Ultra-low temperature | -20°C | >2 years | Minimal |
Refrigerated | 2-8°C | 12-24 months | Slow hydrolysis |
Room temperature | 15-25°C | 6-12 months | Moderate hydrolysis |
Elevated temperature | 40°C | 1-3 months | Rapid hydrolysis |
High temperature | 60°C | Days to weeks | Very rapid hydrolysis |
Light exposure represents a significant stability challenge for niclosamide, requiring protection from both natural sunlight and artificial ultraviolet radiation [17] [23]. Storage recommendations universally specify protection from light, with opaque containers or dark storage areas essential for maintaining chemical integrity. The photosensitivity is particularly pronounced in solution formulations, where dissolved niclosamide exhibits enhanced reactivity toward photogenerated reactive oxygen species.
Moisture control is equally critical for stability maintenance, as niclosamide demonstrates hygroscopic behavior leading to hydrate formation [20]. The transformation from anhydrous to hydrated forms can occur rapidly under elevated humidity conditions, potentially affecting dissolution rates and bioavailability. Desiccant packaging or low-humidity storage environments are recommended for maintaining the desired crystal form.
Oxygen exposure can accelerate degradation through oxidative pathways, particularly in the presence of trace metal catalysts. Storage under inert gas atmospheres or in sealed containers with oxygen scavengers may provide additional stability benefits for critical applications [21]. The combination of moisture, oxygen, and light exposure creates synergistic degradation effects that can dramatically reduce shelf-life compared to individual stress factors.
Irritant;Environmental Hazard